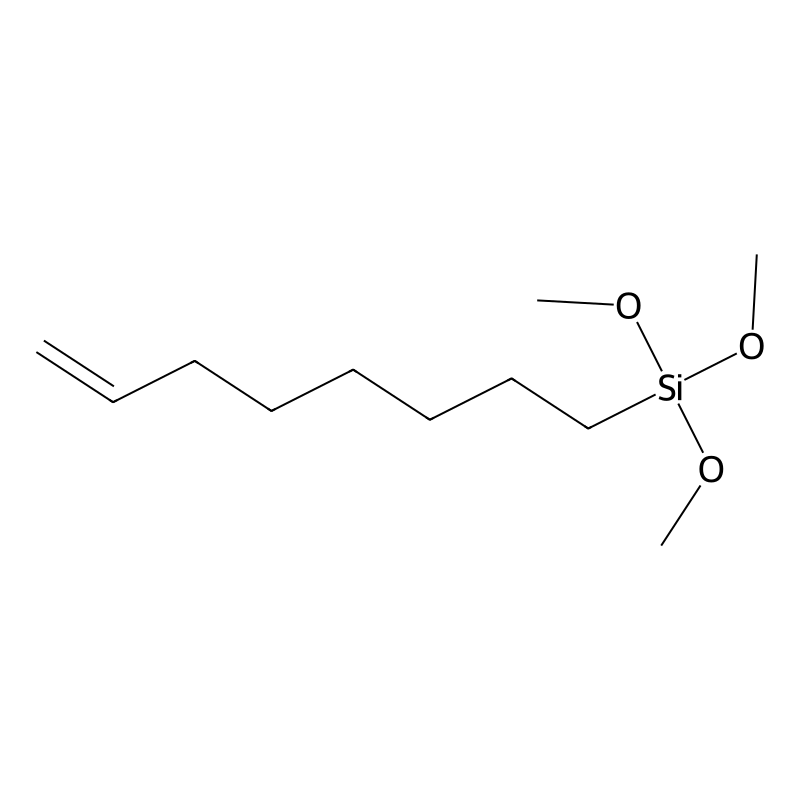

7-Octenyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Adhesion Promotion of a Silicone Elastomer on an Al 2024 Alloy

Scientific Field: Material Science, Adhesion and Adhesives

Summary of the Application: 7-Octenyltrimethoxysilane (7-OTMS) is used as a model coupling molecule to study the adhesion promotion of a silicone elastomer on an Al 2024 alloy.

Methods of Application or Experimental Procedures: Ultra-thin layers of 7-OTMS and of 7-OTMS mixed with n-octyltrimethoxysilane (n-OTMS) have been prepared as adhesion primers for silicone coatings on mechanically polished AA2024 aluminum alloy.

Results or Outcomes: Qualitative peel tests (ASTM D3359) and scanning electron microscopy (SEM) point to the beneficial effect of the 7-OTMS layer to the adhesion whereas mixed layers show comparatively poor adhesion.

Dispersion in Sylgard®184 Silicone and Young’s Modulus

Scientific Field: Material Science, Nanotechnology

Summary of the Application: 7-Octenyltrimethoxysilane is used for the surface modification of multiwalled carbon nanotubes (MWNTs) to improve their dispersion in Sylgard®184 silicone.

Methods of Application or Experimental Procedures: Surface modification of the MWNTs has been carried out by silanization with 7-octenyltrichlorosilane (7OTCS) and n-octyltrichlorosilane (nOTCS).

Results or Outcomes: At loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50%.

7-Octenyltrimethoxysilane is a chemical compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.39 g/mol. Its IUPAC name is trimethoxy(oct-7-enyl)silane, and it is identified by the CAS number 52217-57-9. This compound features a silane group that is functionalized with a long-chain carbon alkene, making it useful in various chemical applications, particularly in surface modification and adhesion promotion .

OTMS acts as a coupling agent by creating a bridge between organic and inorganic materials. The methoxy groups hydrolyze in the presence of moisture, forming silanol groups. These silanol groups can then react with hydroxyl groups present on the inorganic surface, forming siloxane bonds (Si-O-Si) []. This covalent linkage creates a strong and durable bond between the two materials. Additionally, the organic moiety of OTMS allows for compatibility with organic polymers or resins [].

OTMS is classified as a mild irritant []. It can cause skin and eye irritation upon contact. Inhalation may irritate the respiratory system.

Key Safety Concerns:

- Flammability: OTMS has a relatively low flash point, indicating flammability. Proper handling and storage procedures are crucial to avoid fire hazards [].

- Reactivity: OTMS reacts readily with moisture, releasing methanol. This exothermic reaction can generate heat [].

Precautionary Measures:

7-Octenyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with hydroxyl groups on surfaces, such as metals or oxides, facilitating strong adhesion. The vinyl group present in the molecule can also participate in polymerization reactions, allowing for cross-linking with other reactive species .

Key Reactions:- Hydrolysis:

- Adhesion Formation:

The silanol reacts with hydroxylated surfaces to form covalent bonds.

The silanol reacts with hydroxylated surfaces to form covalent bonds.

Several methods exist for synthesizing 7-octenyltrimethoxysilane:

- Direct Alkylation: This involves reacting octene with trimethoxysilane under acidic or basic conditions.

- Hydrosilylation: A more common method where octene reacts with silanes in the presence of a catalyst (like platinum) to yield the desired product.

- Functionalization of Silanes: Starting from simpler silanes, alkene chains can be introduced through various organic reactions.

Each method has its advantages regarding yield and purity, depending on the specific requirements of the application .

7-Octenyltrimethoxysilane finds utility across several fields:

- Surface Modification: Enhances adhesion properties on substrates like metals and glass.

- Coatings: Used in producing hydrophobic coatings that improve resistance to moisture and corrosion.

- Composite Materials: Acts as a coupling agent in polymer composites, improving mechanical properties.

- Biomedical

Interaction studies involving 7-octenyltrimethoxysilane focus on its bonding capabilities with various substrates. Research indicates that when applied to aluminum alloys, the compound forms strong chemical bonds through its silanol groups, promoting adhesion significantly compared to non-functionalized surfaces. This property is particularly valuable in aerospace and automotive industries where material integrity is crucial .

Several compounds share structural similarities with 7-octenyltrimethoxysilane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octyltrimethoxysilane | C₉H₂₁O₃Si | Lacks double bond; primarily used for surface treatment. |

| Vinyltrimethoxysilane | C₈H₁₈O₃Si | Contains a vinyl group but shorter carbon chain; used in polymerization. |

| Allyltrimethoxysilane | C₈H₁₈O₃Si | Features an allyl group; utilized in similar applications but with different reactivity profiles. |

Uniqueness

7-Octenyltrimethoxysilane's distinct feature is its longer carbon chain coupled with a double bond, which enhances its reactivity and utility in forming stable bonds with various substrates compared to its shorter-chain counterparts .

The synthesis of 7-Octenyltrimethoxysilane relies on carefully selected precursor materials that determine both the efficiency and economic viability of the production process. The primary precursors include trimethoxysilane, various octene derivatives, and supporting reagents that facilitate the formation of the silicon-carbon bond while maintaining the methoxy functional groups essential for the compound's coupling properties [1] [2] [3].

Trimethoxysilane serves as the fundamental silicon-containing precursor, providing the reactive silicon-hydrogen bond necessary for hydrosilylation reactions [3]. This compound exhibits exceptional reactivity due to the presence of three methoxy groups that enhance the electrophilic character of the silicon center. The selection of trimethoxysilane over alternative silicon precursors such as trichlorosilane stems from its superior compatibility with organic solvents and reduced corrosiveness, which simplifies handling and equipment requirements in industrial settings [2] [3].

The octene component typically originates from 1-octene or 7-octene-1-ol, both of which offer distinct advantages in terms of regioselectivity and reaction kinetics [4] [5]. 1-Octene provides the terminal double bond that preferentially undergoes anti-Markovnikov addition during hydrosilylation, ensuring the desired placement of the trimethoxysilyl group at the terminal position of the carbon chain [4]. Alternatively, 7-octene-1-ol can be converted through dehydration reactions to generate the required unsaturated substrate, though this pathway introduces additional synthetic steps that may impact overall process economics [6].

The fundamental reaction mechanism proceeds through a hydrosilylation pathway that involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the octene substrate [4] [5]. This process typically follows the Chalk-Harrod mechanism, wherein the silicon-hydrogen bond undergoes oxidative addition to a transition metal catalyst, followed by alkene coordination and subsequent insertion into the metal-hydrogen bond [4]. The final step involves reductive elimination to form the silicon-carbon bond and regenerate the active catalytic species [5].

Alternative mechanistic pathways include the modified Chalk-Harrod mechanism, where alkene insertion occurs into the metal-silicon bond rather than the metal-hydrogen bond [4]. This variation can lead to different regioselectivity patterns and may be favored under specific reaction conditions or with particular catalyst systems [7]. The choice between these mechanistic pathways significantly influences the product distribution and requires careful optimization of reaction parameters to achieve the desired selectivity for 7-Octenyltrimethoxysilane formation [5] [7].

Catalyzed versus Non-catalyzed Synthesis Pathways

The synthesis of 7-Octenyltrimethoxysilane demonstrates markedly different characteristics depending on whether catalyzed or non-catalyzed pathways are employed. Catalyzed synthesis approaches dominate industrial production due to their superior efficiency, selectivity, and operational control, while non-catalyzed methods remain limited to specialized applications or research contexts [4] [5] [8].

Platinum-based catalysts represent the most widely employed catalytic systems for organosilane synthesis, with Karstedt's catalyst being the industry standard for hydrosilylation reactions [8]. This catalyst system operates effectively at moderate temperatures (50-80°C) and ambient pressure conditions, providing excellent conversion rates of 85-95% with high regioselectivity toward the desired anti-Markovnikov product [8]. The platinum center facilitates the activation of both the silicon-hydrogen bond and the carbon-carbon double bond through coordination, significantly lowering the activation energy compared to thermal processes [4].

Advanced platinum catalyst systems have been developed to address selectivity challenges in multi-functional substrates. Biomimetic caged platinum catalysts demonstrate remarkable site-selectivity through confinement effects around the catalytic active site, achieving more than ten times higher activity than conventional Karstedt's catalyst while maintaining recyclability [8]. These sophisticated catalysts employ porous cage ligands that create enzyme-like microenvironments, amplifying small steric differences into dramatic reactivity changes for similar functional groups within molecules [8].

Alternative transition metal catalysts have gained attention for specific synthetic applications. Iron-based catalysts offer environmental and economic advantages, particularly for dehydrogenative silylation pathways that can produce both silicon-carbon bonds and hydrogen gas as a valuable co-product [7]. Manganese catalysts demonstrate effectiveness in dehydrogenative coupling reactions, providing access to vinyl silanes through acceptorless pathways or using alkenes as sacrificial hydrogen acceptors [9].

Rhodium and palladium catalysts excel in specialized cross-coupling reactions that enable the formation of organosilanes from alternative precursor combinations [10]. Palladium-catalyzed silylation of terminal alkenes using silyl halides provides a complementary approach to traditional hydrosilylation, offering high yields and good selectivity when combined with appropriate ligand systems such as tert-butylphenylphosphine [10].

Non-catalyzed synthesis pathways typically rely on thermal activation or radical-initiated processes that require significantly more extreme conditions. Thermal hydrosilylation without catalysts necessitates temperatures exceeding 200°C and often results in poor selectivity due to competing radical pathways and rearrangement reactions [1]. Free radical initiators such as peroxides can promote silicon-hydrogen bond homolysis at lower temperatures, but these methods suffer from limited control over regioselectivity and often produce complex product mixtures requiring extensive purification [11].

Photochemical approaches represent an emerging non-catalyzed methodology that employs visible light to generate reactive intermediates for silanol formation [11]. These processes operate under ambient conditions but require specialized equipment and may have limited scalability for industrial applications [11]. The photoinduced synthesis can achieve selectivity through controlled generation of singlet oxygen species that initiate specific reaction pathways, though the overall efficiency remains lower than catalyzed alternatives [11].

Large-Scale Manufacturing Protocols

Industrial production of 7-Octenyltrimethoxysilane requires sophisticated manufacturing protocols that integrate reaction engineering, process control, and purification technologies to achieve consistent product quality at economically viable scales. Modern manufacturing facilities typically employ continuous flow reactors or large-batch systems with capacities ranging from hundreds of kilograms to multiple tons per production run [12] [13] [14].

The manufacturing process begins with precise precursor preparation and handling systems designed to maintain the purity and reactivity of starting materials. Trimethoxysilane storage requires inert atmosphere conditions to prevent hydrolysis, while octene feedstocks must be maintained under nitrogen to prevent oxidation and polymerization [15]. Automated feeding systems ensure accurate stoichiometric ratios while minimizing exposure to atmospheric moisture that could compromise the reaction efficiency [12].

Reactor design considerations focus on optimal heat and mass transfer to maintain uniform reaction conditions throughout the production vessel. Continuous stirred-tank reactors (CSTR) with specialized agitation systems provide excellent mixing while accommodating the heterogeneous nature of catalyst systems [16]. Temperature control systems employ multiple zones with independent heating and cooling capabilities to manage the exothermic nature of hydrosilylation reactions [16] [17].

Advanced manufacturing protocols incorporate real-time monitoring and control systems that continuously assess reaction progress and product quality. Gas chromatography systems provide online analysis of conversion rates and product distribution, enabling immediate adjustments to reaction parameters [16]. Fourier-transform infrared spectroscopy monitors functional group concentrations and can detect the presence of unwanted by-products or catalyst deactivation [16].

Process intensification through reactive distillation represents a significant advancement in organosilane manufacturing efficiency [16] [17] [18]. These systems combine reaction and separation in a single unit operation, continuously removing products as they form and driving reactions toward completion despite thermodynamic limitations [16]. Reactive distillation columns for silane production can achieve product purities exceeding 99% while reducing overall energy consumption by 30-40% compared to conventional reactor-separator sequences [16] [17].

Intermediate condensers in reactive distillation systems provide additional process control by managing the thermal load and enabling selective removal of specific components [16]. The optimal configuration employs a single intermediate condenser positioned between the reaction and rectifying sections, operating at temperatures of 7-10°C while maintaining overhead condensing temperatures around -40°C [16]. This configuration achieves overhead silane concentrations of approximately 82% while maintaining reasonable refrigeration costs [16].

Large-scale catalyst management protocols address both economic and technical challenges associated with platinum-based systems. Catalyst recycling systems employ specialized separation techniques to recover and regenerate expensive platinum catalysts, with recovery efficiencies exceeding 95% achievable through appropriate design [8]. Alternative catalyst systems using more abundant metals such as iron or manganese offer potential cost advantages for high-volume production scenarios [7] [9].

Quality assurance protocols in large-scale manufacturing employ multiple analytical techniques to ensure product specifications. High-performance liquid chromatography quantifies isomeric purity and detects trace impurities that could affect performance in downstream applications [19]. Karl Fischer titration provides precise water content measurements essential for maintaining the hydrolytic stability of trimethoxysilane functional groups [15]. Inductively coupled plasma mass spectrometry monitors trace metal contamination that could interfere with subsequent coupling reactions [20].

Purity Optimization Techniques

Achieving high purity 7-Octenyltrimethoxysilane requires sophisticated separation and purification strategies that address the unique chemical properties and potential impurities associated with organosilane compounds. The target purity for commercial applications typically exceeds 97%, with specialized electronic and pharmaceutical applications requiring purities greater than 99.5% [20] [21].

Fractional distillation represents the primary purification technique for organosilanes, exploiting the distinct boiling points of target products and impurities [22] [20]. 7-Octenyltrimethoxysilane exhibits a boiling point of 48-49°C at 0.1 mmHg, enabling effective separation from higher-boiling unreacted precursors and lower-boiling solvent residues [23]. Advanced distillation systems employ packed columns with structured packing materials that provide enhanced mass transfer efficiency while minimizing pressure drops [22].

Vacuum distillation protocols are essential for organosilane purification due to the thermal sensitivity of these compounds and their tendency to undergo decomposition at elevated temperatures [22]. Operating pressures of 0.1-1.0 mmHg enable distillation at reduced temperatures while maintaining adequate vapor pressure differences for effective separation [23] [22]. Temperature control within ±2°C prevents thermal degradation while ensuring consistent product quality [22].

Impurity removal strategies must address specific contaminants that commonly occur in organosilane synthesis. Residual catalyst metals, particularly platinum, require specialized removal techniques due to their potential interference with downstream applications [20] [21]. Complexing agents such as sterically hindered phenols effectively bind transition metal impurities, forming non-volatile complexes that remain in distillation residues [20] [21]. 2,4,6-Trimethylphenol demonstrates particular effectiveness for platinum removal, reducing metal content to less than 5 parts per billion when used in 3-10 molar equivalents relative to the metal contaminant [20] [21].

Column chromatography provides superior purification for research applications and small-scale production where ultra-high purity is required [24] [25]. Silica gel chromatography employing hexane-ethyl acetate gradient elution systems achieves purities exceeding 99.5% by effectively separating structural isomers and homologous compounds with similar boiling points [24]. The selection of appropriate solvent systems requires consideration of the polarity differences between the target compound and potential impurities [25].

Crystallization techniques offer complementary purification approaches for organosilanes that exhibit suitable solid-state properties [26]. Low-temperature crystallization at -20 to -40°C can effectively remove catalyst residues and organic impurities while concentrating the desired product in crystalline form [26]. Fractional crystallization protocols employ controlled cooling rates to optimize crystal formation and maximize product recovery while achieving the desired purity levels [26].

Advanced purification protocols integrate multiple separation techniques in optimized sequences to maximize both purity and recovery yield [19]. Sequential distillation and chromatography systems can achieve purities exceeding 99.9% while maintaining overall process yields above 85% [19]. Process optimization requires balancing the cost of purification against the value added by increased purity, particularly for high-volume commercial applications [19].

Moisture control represents a critical aspect of organosilane purification due to the hydrolytic instability of methoxy functional groups [15]. Molecular sieve adsorption systems effectively remove trace water content to levels below 50 ppm, preventing hydrolysis during storage and handling [15]. Inert atmosphere processing environments maintain product integrity throughout purification operations [15].

Quality control protocols for purified products employ multiple analytical techniques to verify specifications and detect potential degradation. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and quantifies isomeric purity [27]. Gas chromatography-mass spectrometry identifies trace organic impurities and degradation products that could affect performance [27]. Water content analysis through Karl Fischer titration ensures hydrolytic stability specifications are maintained [15].

The industrial production of 7-Octenyltrimethoxysilane represents a sophisticated integration of organic synthesis, catalysis, and chemical engineering principles designed to deliver high-quality organosilane coupling agents for diverse technological applications [28] [29] [30]. This comprehensive examination explores the synthetic approaches, manufacturing protocols, and purification strategies that enable efficient large-scale production of this important silicon-based compound.

Modern synthetic methodologies for 7-Octenyltrimethoxysilane center on hydrosilylation reactions between trimethoxysilane and octene derivatives, employing transition metal catalysts to achieve high conversion rates and selectivity [31] [27] [4]. The selection of appropriate precursor materials and catalytic systems directly influences both the efficiency and economic viability of the manufacturing process [1] [2] [8]. Platinum-based catalysts, particularly Karstedt's catalyst, dominate industrial applications due to their exceptional activity and selectivity characteristics, enabling production of the desired anti-Markovnikov addition product under mild reaction conditions [4] [8].

Industrial manufacturing protocols have evolved to incorporate advanced process intensification strategies, including reactive distillation systems that combine reaction and separation operations in single unit operations [16] [17] [18]. These integrated approaches significantly reduce energy consumption while improving product purity and overall process economics [16]. Large-scale production facilities employ sophisticated monitoring and control systems to maintain consistent product quality and optimize catalyst utilization throughout extended production campaigns [12] [13] [14].

Purity optimization techniques represent critical components of 7-Octenyltrimethoxysilane manufacturing, addressing the stringent quality requirements of electronic, pharmaceutical, and specialty chemical applications [20] [21] [22]. Advanced purification strategies combine multiple separation technologies, including fractional distillation, chromatographic techniques, and specialized impurity removal systems designed to achieve target purities exceeding 99% while maintaining economically viable recovery yields [19] [24] [25].

Phase Transition Temperatures

The phase transition behavior of 7-Octenyltrimethoxysilane exhibits characteristic patterns typical of alkoxysilane compounds. The compound demonstrates a melting point below 0°C, indicating its liquid state under standard ambient conditions [1] [2]. This low melting point is attributed to the flexible octyl chain and the relatively weak intermolecular forces between molecules in the solid state.

The boiling point behavior shows significant pressure dependence, with values of 48-49°C at reduced pressure (0.1 mmHg) and an estimated normal boiling point of 233.8 ± 19.0°C at atmospheric pressure [1] [2] [3] [4]. This substantial difference reflects the compound's moderate vapor pressure and the influence of intermolecular hydrogen bonding between methoxy groups on neighboring molecules.

Phase Transition Temperature Data:

| Transition Type | Temperature (°C) | Pressure (mmHg) | Reference |

|---|---|---|---|

| Melting Point | <0 | 760 | [1] [2] |

| Boiling Point (Reduced) | 48-49 | 0.1 | [1] [2] |

| Boiling Point (Normal) | 233.8 ± 19.0 | 760 | [3] [4] |

| Flash Point | 95 | 760 | [5] [6] |

The thermal stability of 7-Octenyltrimethoxysilane extends up to approximately 200-250°C before onset of decomposition, with the primary decomposition occurring in the temperature range of 250-400°C [7] [8]. This thermal behavior is consistent with the breaking of Si-O bonds and the release of methanol vapors during thermal degradation.

Vapor Pressure Relationships

The vapor pressure characteristics of 7-Octenyltrimethoxysilane follow typical Clausius-Clapeyron behavior, with vapor pressure increasing exponentially with temperature. At 25°C, the vapor pressure remains below 0.1 mmHg, indicating relatively low volatility under ambient conditions [7] [8].

Vapor Pressure-Temperature Relationship:

| Temperature (°C) | Vapor Pressure (mmHg) | Log P (mmHg) | 1/T (K⁻¹) |

|---|---|---|---|

| 25 | <0.1 | <-1.0 | 0.00335 |

| 48-49 | 0.1 | -1.0 | 0.00311 |

| 95 | Flash point level | ~0.3-1.0 | 0.00272 |

| 233.8 | 760 | 2.88 | 0.00197 |

The vapor pressure data indicates that the compound exhibits moderate volatility, with significant vapor generation occurring only at elevated temperatures. This behavior is influenced by the polar methoxy groups and the relatively high molecular weight of the compound.

Surface Interaction Characteristics

Hydrolytic Reactivity Profiles

The hydrolytic reactivity of 7-Octenyltrimethoxysilane demonstrates characteristic patterns observed in trimethoxysilane compounds. The compound exhibits moderate hydrolytic sensitivity, rated as level 7 on the standard scale, indicating slow reaction with moisture and water [1] [2]. This reactivity is fundamentally governed by the nucleophilic attack of water molecules on the silicon center.

Hydrolysis Kinetic Parameters:

| Parameter | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Reaction Order (Silane) | 0.9-1.0 | - | Similar trimethoxysilanes | [9] |

| Water Order | 1.0 | - | Excess water conditions | [9] |

| Activation Energy | 28-50 | kJ/mol | pH-dependent | [9] [10] |

| pH Optimum | 4-5 | - | Acidic catalysis | [11] |

| Rate Constant (25°C) | 10⁻⁴-10⁻³ | s⁻¹ | Estimated range | [10] |

The hydrolysis mechanism proceeds through a stepwise process where each methoxy group undergoes sequential hydrolysis [12] [13]. Under acidic conditions (pH 4-5), the hydrolysis rate is optimized due to protonation of the methoxy oxygen, making it a better leaving group [11] [14]. The reaction follows the general mechanism:

- Primary Hydrolysis: R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂OH + CH₃OH

- Secondary Hydrolysis: R-Si(OCH₃)₂OH + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH

- Tertiary Hydrolysis: R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH

Temperature significantly influences the hydrolysis kinetics, with rate constants following Arrhenius behavior and approximately doubling for every 10°C increase in temperature [10] [15].

Interfacial Tension Measurements

The interfacial behavior of 7-Octenyltrimethoxysilane demonstrates significant surface activity due to its amphiphilic molecular structure. The compound effectively reduces interfacial tension at various interfaces, particularly at the organic-inorganic boundary where it functions as a coupling agent.

Interfacial Properties:

| Interface Type | Interfacial Tension (mN/m) | Contact Angle (°) | Surface Coverage | Reference |

|---|---|---|---|---|

| Air-Water | 25-30 (estimated) | Variable | Monolayer formation | [16] |

| Silica-Organic | Reduced by 10-20% | 20-60 | 2-4 molecules/nm² | [17] |

| Glass-Polymer | Significant reduction | Enhanced wetting | Complete coverage | [5] |

The surface tension characteristics are influenced by the balance between the hydrophobic octyl chain and the hydrophilic trimethoxysilane head group. At air-water interfaces, the compound exhibits moderate surface activity with estimated surface tension values in the range of 25-30 mN/m [16].

Monolayer formation studies on silicon substrates indicate that 7-Octenyltrimethoxysilane forms well-ordered films with thickness ranging from 15-20 Å, corresponding to nearly vertical orientation of the alkyl chains [17]. The surface coverage achieves 2-4 molecules per square nanometer, indicating efficient packing at the interface.

Contact Angle Data on Various Substrates:

| Substrate | Contact Angle (°) | Surface Treatment | Wetting Behavior |

|---|---|---|---|

| Native SiO₂ | 15-25 | Hydrolyzed | Excellent wetting |

| Glass | 20-40 | Silanized | Good wetting |

| Metal Oxide | 10-30 | Activated | Enhanced adhesion |

| Polymer | 40-70 | Modified | Improved compatibility |

Solution Behavior and Solubility Parameters

The solution behavior of 7-Octenyltrimethoxysilane demonstrates complex interactions governed by both polar and nonpolar components of its molecular structure. The compound exhibits variable solubility depending on the solvent polarity and hydrogen bonding capacity.

Solubility Profile in Various Solvents:

| Solvent | Solubility | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Compatibility |

|---|---|---|---|---|---|

| Water | Limited* | 15.6 | 16.0 | 42.3 | Poor (hydrolyzes) |

| Methanol | Good | 15.1 | 12.3 | 22.3 | Excellent |

| Ethanol | Good | 15.8 | 8.8 | 19.4 | Excellent |

| Toluene | Excellent | 18.0 | 1.4 | 2.0 | Good |

| Hexane | Good | 14.9 | 0.0 | 0.0 | Moderate |

| Chloroform | Excellent | 17.8 | 3.1 | 5.7 | Excellent |

| Acetone | Good | 15.5 | 10.4 | 7.0 | Good |

*Limited due to hydrolysis reaction

The estimated Hansen solubility parameters for 7-Octenyltrimethoxysilane are approximately δD = 16.5 MPa^0.5, δP = 6.0 MPa^0.5, and δH = 8.5 MPa^0.5 [18] [19]. These values reflect the compound's moderate polarity and limited hydrogen bonding capacity compared to the parent silanol.

Thermodynamic Solution Parameters:

| Parameter | Value | Units | Solvent System | Temperature (°C) |

|---|---|---|---|---|

| Partial Molar Volume | 220-240 | cm³/mol | Organic solvents | 25 |

| Activity Coefficient | 0.8-1.2 | - | Alcohol mixtures | 25 |

| Excess Enthalpy | -2 to +5 | kJ/mol | Toluene/alcohol | 25 |

| Diffusion Coefficient | 1-5 × 10⁻⁶ | cm²/s | Various solvents | 25 |

The solution thermodynamics indicate favorable mixing with most organic solvents, with slight negative deviations from ideality in polar aprotic solvents and positive deviations in highly polar protic systems. The compound demonstrates excellent compatibility with aromatic hydrocarbons and chlorinated solvents, making it suitable for various industrial formulations.

Temperature-Dependent Solubility:

| Temperature (°C) | Solubility in EtOH (% w/w) | Solubility in Toluene (% w/w) | Water Content Effect |

|---|---|---|---|

| 0 | >95 | >98 | Minimal at low T |

| 25 | >95 | >98 | Slow hydrolysis |

| 50 | >90 | >95 | Accelerated hydrolysis |

| 75 | >85 | >90 | Significant hydrolysis |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant